4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Overview
Description
4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is a heterocyclic compound that contains a benzothiazole ring fused with a pyridine moiety
Mechanism of Action
Target of Action
A structurally similar compound, imatinib, is known to specifically inhibit the activity oftyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular functions such as cell growth, differentiation, metabolism, and division .
Mode of Action
Imatinib binds to an inactive Abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of the tyrosine kinase, preventing the over-proliferation of cells, a common occurrence in leukemia .
Biochemical Pathways
By inhibiting these enzymes, the compound could disrupt signal transduction cascades, thereby regulating cellular functions and potentially halting the proliferation of cancerous cells .
Result of Action
If it acts similarly to imatinib, it could potentially inhibit the activity of tyrosine kinases, disrupting signal transduction pathways and regulating cellular functions such as growth and division . This could potentially lead to the halting of over-proliferation of cells, as seen in leukemia .
Biochemical Analysis
Biochemical Properties
4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein . This inhibition can affect various signaling pathways within the cell. Additionally, this compound forms hydrogen bonds and hydrophobic interactions with its target proteins, stabilizing the protein-ligand complex .
Cellular Effects
The effects of this compound on cells are diverse and significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of tyrosine kinases by this compound can lead to altered cell proliferation, differentiation, and apoptosis . This compound has also been shown to affect the expression of genes involved in cell cycle regulation and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of tyrosine kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition disrupts downstream signaling pathways, leading to changes in gene expression and cellular responses. Additionally, this compound can modulate the activity of other enzymes and proteins through allosteric interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses . At higher doses, it can cause toxic or adverse effects, including organ damage and altered metabolic function . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. The compound’s impact on metabolic flux and metabolite levels has been studied, revealing its influence on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to different cellular compartments, affecting its accumulation and activity . The distribution of this compound within tissues can also influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of this compound is important for its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its activity and interactions with other biomolecules. Studies have shown that this compound can localize to the nucleus, cytoplasm, or other subcellular structures, influencing its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Pyridine Moiety: The pyridine moiety can be introduced by reacting the benzothiazole intermediate with pyridine-3-carboxaldehyde in the presence of a base such as sodium hydride or potassium carbonate.
Methylation: The final step involves the methylation of the amine group using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides
Properties
IUPAC Name |
4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-10-4-2-6-12-13(10)17-14(18-12)16-9-11-5-3-7-15-8-11/h2-8H,9H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFGPJMGLGXZLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NCC3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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